Methyl 2-(2-methylbenzoyl)benzoate
Overview
Description
Methyl 2-(2-methylbenzoyl)benzoate is an organic compound with the molecular formula C16H14O3. It is a member of the benzophenone family and is characterized by the presence of a methyl group attached to the benzoyl moiety. This compound is known for its applications in various fields, including organic synthesis and industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-(2-methylbenzoyl)benzoate can be synthesized through the esterification of 2-methylbenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid . The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester bond.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of solid acid catalysts to improve efficiency and reduce environmental impact. For example, zirconium-based solid acids have been employed to catalyze the esterification process, resulting in higher yields and reduced waste generation .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(2-methylbenzoyl)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as nitric acid for nitration and bromine for bromination are commonly employed.
Major Products Formed
Oxidation: 2-(2-methylbenzoyl)benzoic acid.
Reduction: 2-(2-methylbenzoyl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Methyl 2-(2-methylbenzoyl)benzoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of UV absorbers and as a stabilizer in various formulations
Mechanism of Action
The mechanism of action of methyl 2-(2-methylbenzoyl)benzoate involves its interaction with specific molecular targets. The compound can undergo photochemical reactions, absorbing UV light and converting it into less harmful forms of energy. This property makes it useful as a UV absorber in various applications .
Comparison with Similar Compounds
Similar Compounds
Methyl benzoate: An ester with a simpler structure, used in perfumery and as a solvent.
Ethyl benzoate: Similar to methyl benzoate but with an ethyl group, used in flavorings and fragrances.
Propyl benzoate: Another ester variant, used in cosmetics and personal care products.
Uniqueness
Methyl 2-(2-methylbenzoyl)benzoate is unique due to the presence of the methyl group on the benzoyl moiety, which imparts distinct chemical and physical properties. This structural feature enhances its stability and reactivity, making it suitable for specialized applications in various fields .
Biological Activity
Methyl 2-(2-methylbenzoyl)benzoate, with the molecular formula , is an organic compound belonging to the benzophenone family. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. Its unique structure, featuring a methyl group on the benzoyl moiety, contributes to its chemical properties and reactivity.
Antimicrobial Properties
Recent studies have indicated that this compound exhibits significant antimicrobial activity. Research has shown its effectiveness against various pathogenic microorganisms, including bacteria and fungi. The compound's mechanism of action is believed to involve disruption of microbial cell membranes, leading to cell lysis and death.
Table 1: Antimicrobial Activity of this compound
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Candida albicans | 16 µg/mL |
Anti-inflammatory Effects
In addition to its antimicrobial properties, this compound has been investigated for its anti-inflammatory effects. Studies suggest that it may inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in various models.
Case Study: Inhibition of Cytokine Production
A study conducted on macrophage cell lines showed that treatment with this compound resulted in a significant reduction in the levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). The results indicated a dose-dependent response, with higher concentrations leading to greater inhibition.
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets. The compound is known to absorb UV light, which can lead to photochemical reactions that may enhance its biological effects. This property makes it particularly useful in applications where UV protection is essential.
Structure-Activity Relationship (SAR)
Research into the structure-activity relationship (SAR) of this compound has revealed that modifications to its structure can significantly impact its biological activity. For instance, variations in the substituents on the benzene rings have been shown to alter both antimicrobial and anti-inflammatory properties.
Table 2: SAR Insights
Substituent | Effect on Activity |
---|---|
Methyl Group | Enhances antimicrobial potency |
Hydroxyl Group | Increases anti-inflammatory effects |
Halogen Substituents | Varying effects on both activities |
Toxicity and Safety Profile
While the biological activities of this compound are promising, assessments of its toxicity are crucial for potential therapeutic applications. Preliminary studies indicate that at therapeutic doses, the compound exhibits low toxicity towards mammalian cells. However, further toxicological evaluations are necessary to establish a comprehensive safety profile.
Properties
IUPAC Name |
methyl 2-(2-methylbenzoyl)benzoate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O3/c1-11-7-3-4-8-12(11)15(17)13-9-5-6-10-14(13)16(18)19-2/h3-10H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFCIXDZCBXKGQQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)C2=CC=CC=C2C(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20344352 | |
Record name | Methyl 2-(2-methylbenzoyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20344352 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21147-26-2 | |
Record name | Methyl 2-(2-methylbenzoyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20344352 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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